molecular formula C21H32N2O3 B2597875 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034589-87-0

3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2597875
CAS No.: 2034589-87-0
M. Wt: 360.498
InChI Key: PTQSBLPOPHCKBG-UHFFFAOYSA-N
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Description

This compound is a 4-anilidopiperidine derivative characterized by a 3-(4-methoxyphenyl)propanamide backbone linked to a piperidin-4-ylmethyl group substituted with a tetrahydro-2H-pyran-4-yl moiety at the 1-position of the piperidine ring. Its design aligns with opioid receptor-targeting 4-anilidopiperidine analogues, where structural variations in the piperidine core and aromatic substituents modulate selectivity and potency .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-25-20-5-2-17(3-6-20)4-7-21(24)22-16-18-8-12-23(13-9-18)19-10-14-26-15-11-19/h2-3,5-6,18-19H,4,7-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQSBLPOPHCKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods involving appropriate precursors.

    Attachment of the Tetrahydropyran Group: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the tetrahydropyran moiety.

    Coupling with Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where the aromatic ring undergoes electrophilic substitution.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative of the methoxyphenyl group and the amine group on the piperidine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds structurally related to 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide may exhibit neuroprotective properties. Studies have shown that similar amides can modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in the treatment of depression and anxiety disorders.

Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of tetrahydropyran-based compounds, demonstrating their efficacy in enhancing cognitive function in animal models of Alzheimer's disease. The findings suggest that modifications to the piperidine moiety can improve binding affinity to serotonin receptors, potentially leading to new antidepressant therapies.

Antinociceptive Activity

The compound's structural features suggest potential antinociceptive (pain-relieving) effects. Compounds with similar frameworks have been investigated for their ability to inhibit pain pathways, making them candidates for analgesic drug development.

Case Study : Research conducted by Pharmacology Reports found that tetrahydropyran derivatives exhibited significant analgesic effects in rodent models, indicating a mechanism involving the modulation of opioid receptors. This opens avenues for further exploration of this compound in pain management therapies.

Antitumor Activity

Emerging studies suggest that compounds similar to this compound may possess anticancer properties. The methoxyphenyl group is known to enhance bioactivity against various cancer cell lines.

Case Study : In vitro studies published in Cancer Letters demonstrated that certain propanamides inhibited the proliferation of breast cancer cells through apoptosis induction. The research highlights the importance of structural modifications in enhancing the anticancer efficacy of related compounds.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the N-phenyl-N-(piperidin-4-ylmethyl)propionamide core but differ in substituents, influencing their pharmacological and physicochemical properties:

Compound Name Key Substituents Structural Differences vs. Target Compound Potential Impact on Properties
N-(1-Benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide - 3,4-Dichlorophenyl
- Benzyl (piperidine substitution)
- Chloro vs. methoxy on phenyl
- Benzyl vs. tetrahydro-2H-pyran
Higher lipophilicity (chloro groups); benzyl may reduce metabolic stability due to oxidation
N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide - 4-Chloro-3-methoxyphenyl
- Unsubstituted piperidine
- Chlorine addition on phenyl
- No tetrahydro-2H-pyran
Enhanced receptor affinity (chlorine) but lower solubility; unmodified piperidine may reduce PK
V029-5694 (Screening Compound) - 3-(3-Phenoxyphenyl)
- Indol-3-yl
- Pyridin-4-ylmethyl
- Bulky phenoxyphenyl and indole vs. methoxyphenyl Likely lower selectivity for opioid receptors due to steric hindrance; improved CNS penetration
N-(4-{[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]sulfonyl}benzyl)-pyrrolo[3,4-c]pyridine-2-carboxamide - Tetrahydro-2H-pyran (shared)
- Sulfonylbenzyl-pyrrolopyridine
- Sulfonyl linker and heterocyclic core vs. propanamide Divergent target profile (e.g., kinase or enzyme inhibition vs. opioid receptor modulation)

Pharmacological and Physicochemical Properties

  • Receptor Binding and Selectivity :

    • The 4-methoxyphenyl group in the target compound may enhance μ-opioid receptor (MOR) affinity compared to 3,4-dichlorophenyl analogues, as electron-donating groups improve interactions with hydrophobic receptor pockets .
    • Tetrahydro-2H-pyran substitution reduces first-pass metabolism compared to benzyl groups, which are susceptible to cytochrome P450 oxidation .
  • Chloro-substituted analogues (e.g., compound 34 in ) exhibit higher logP values, favoring blood-brain barrier penetration but risking off-target toxicity .

Critical Analysis of Research Findings

  • Opioid Receptor Selectivity : highlights that hydrophobic cyclohexyl groups (e.g., tetrahydronaphthalen-2-yl) enhance δ-opioid receptor (DOR) selectivity, whereas smaller substituents like methoxyphenyl favor MOR binding. The target compound’s intermediate lipophilicity may balance MOR/DOR selectivity .
  • Metabolic Stability : The tetrahydro-2H-pyran group in the target compound is less prone to oxidative metabolism than benzyl or phenethyl groups, as shown in analogues from .

Biological Activity

The compound 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C22H30N2O3
  • Molecular Weight : 374.49 g/mol
  • CAS Number : 70653-29-1

Structure

The compound features a propanamide backbone with a methoxyphenyl group and a tetrahydro-pyran-piperidine moiety, which may contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity :
    • A study demonstrated that derivatives of related compounds showed significant cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties for this compound as well .
  • Antimicrobial Effects :
    • Compounds with similar structures have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating that this compound may also exhibit such activity .
  • Anti-inflammatory Activity :
    • The presence of the piperidine moiety is associated with anti-inflammatory effects in various studies, which could be relevant for the compound .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : The compound likely affects cell cycle regulation pathways, leading to reduced proliferation in cancer cells.
  • Modulation of Inflammatory Pathways : Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting a role in inflammation modulation.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies have shown that related compounds exhibit IC50 values in the micromolar range against various cancer cell lines, highlighting the potential efficacy of this compound in cancer therapy .
  • Antimicrobial Testing :
    • A recent study evaluated the antimicrobial activity of structurally related compounds and found promising results against common pathogens, indicating that further research on this compound's antimicrobial properties is warranted .
  • Anti-inflammatory Research :
    • Investigations into structurally similar piperidine derivatives have shown significant anti-inflammatory activity in animal models, suggesting that this compound may also provide therapeutic benefits in inflammatory conditions .

Data Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerThiazole derivativesCytotoxicity against cancer cells
AntimicrobialPiperidine analogsInhibition of bacterial growth
Anti-inflammatoryPiperidine derivativesReduction of inflammatory markers

Q & A

Q. What are the standard synthetic routes for 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving reductive amination, nucleophilic substitution, and coupling reactions. For example:
  • Step 1 : Piperidine intermediates are functionalized using protecting groups like tetrahydropyran (THP) to stabilize reactive sites during synthesis .
  • Step 2 : Amide bond formation is achieved via coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (e.g., using DCM/EtOH) yield >95% purity. HPLC with UV detection (λ = 254 nm) confirms purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Structural validation requires complementary techniques:
  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., methoxy singlet at δ 3.8 ppm) and carbon backbone .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 387.22) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and torsion angles in the piperidinyl-tetrahydropyran moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of piperidinyl-tetrahydropyran intermediates?

  • Methodological Answer : Key variables include:
  • Catalysts : Na(OAc)3_3BH in reductive amination improves selectivity over NaBH4_4, reducing byproducts .
  • Solvent Systems : Anhydrous DCM or THF minimizes hydrolysis of acid-sensitive groups (e.g., THP) .
  • Temperature Control : Low temperatures (−15°C) during CBS-oxazaborolidine reactions enhance enantiomeric excess in chiral intermediates .
  • Monitoring : TLC (Rf_f = 0.3 in 1:1 EtOAc/hexane) tracks progress, while in-situ IR detects carbonyl intermediates .

Q. What strategies resolve contradictions in spectral data for stereoisomers of this compound?

  • Methodological Answer : Discrepancies in 1H^1H-NMR splitting patterns or NOE correlations may arise from stereochemical ambiguity. Solutions include:
  • Chiral Chromatography : Use of Chiralpak® AD-H columns (heptane/EtOH) separates enantiomers .
  • Dynamic NMR : Variable-temperature 1H^1H-NMR (e.g., −40°C to 25°C) identifies rotational barriers in amide bonds .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict coupling constants and compare with experimental data .

Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?

  • Methodological Answer :
  • In Vitro Assays :
  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH) with LC-MS/MS quantification .
  • In Vivo : Radiolabeled 14C^{14}C-tracking in rodent models assesses bioavailability and tissue distribution .

Safety and Handling in Research Contexts

Q. What precautions are critical when handling hygroscopic intermediates during synthesis?

  • Methodological Answer :
  • Storage : Use desiccators with P2_2O5_5 or molecular sieves for moisture-sensitive intermediates .
  • Glovebox Use : For air-sensitive steps (e.g., Grignard reactions), maintain <1 ppm O2_2 .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory due to reactive acetyl chloride derivatives .

Data Reproducibility and Scaling

Q. How can batch-to-batch variability in yield be minimized during scale-up?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .
  • DoE Optimization : Response surface methodology (RSM) identifies critical parameters (e.g., stoichiometry, stirring rate) .
  • Quality Control : Strict SOPs for solvent drying (e.g., activated 4Å molecular sieves in THF) ensure consistency .

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